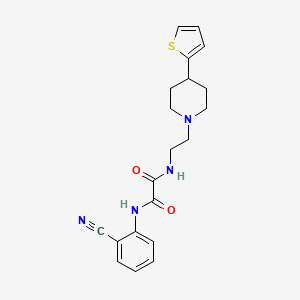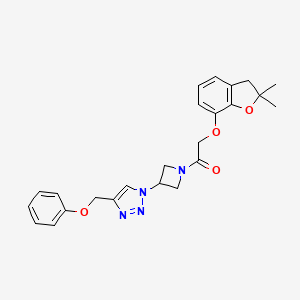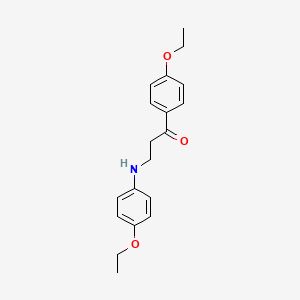
N1-(2-cyanophenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-cyanophenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide, also known as CTOP, is a synthetic peptide that is used as a selective antagonist of the mu-opioid receptor. It is a potent and highly selective antagonist of the mu-opioid receptor, which plays a key role in the modulation of pain and reward pathways in the brain. CTOP has been extensively studied in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, including compounds structurally similar to N1-(2-cyanophenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide. This methodology provides a new route for synthesizing anthranilic acid derivatives and oxalamides, which are crucial in various chemical reactions and applications (Mamedov et al., 2016).
- The synthesis of N-(2-alkoxycarbonyl-thieno[2,3-b]pyrid-3-yl)oxalamide acid alkylester and related compounds has been explored. These compounds, including those with structures related to this compound, exhibit antinaphylactic activity, indicating their potential in medicinal chemistry (Wagner et al., 1993).
Application in Material Sciences
- Novel donor–acceptor type monomers, with structural similarities to this compound, have been synthesized and characterized. These monomers demonstrate good electrochemical activity and are used in the synthesis of polymers with potential applications in electrochromic devices, showcasing the material's utility in developing advanced materials with specific optical and electronic properties (Hu et al., 2013).
Propiedades
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c21-14-16-4-1-2-5-17(16)23-20(26)19(25)22-9-12-24-10-7-15(8-11-24)18-6-3-13-27-18/h1-6,13,15H,7-12H2,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASQQUPDNCHEOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2409836.png)
![6-Amino-1-benzyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2409838.png)
![6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2409840.png)
![6-isobutyl-3-{[4-(2-pyrimidinyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2409842.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409843.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2409847.png)
![tert-Butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B2409848.png)
![N-{4-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2409850.png)


